molecular formula C11H10ClNO6 B14444947 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate CAS No. 77831-99-3

4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate

Cat. No.: B14444947
CAS No.: 77831-99-3
M. Wt: 287.65 g/mol
InChI Key: BDVQQQXIMGTJIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing oxygen and nitrogen atoms The perchlorate group is attached to the nitrogen atom, making it a perchlorate salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. The reaction is carried out in ethanol under reflux conditions. The general reaction scheme is as follows:

  • Anthranilic Acid Derivative + Orthoester + Acetic Acid (Catalyst) → 4H-1,3-Oxazin-4-one Derivative
  • 4H-1,3-Oxazin-4-one Derivative + Perchloric Acid → this compound

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would depend on optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form different oxazinone derivatives.
  • Reduction : Reduction reactions can lead to the formation of dihydro derivatives.
  • Substitution : The compound can undergo nucleophilic substitution reactions, where the perchlorate group is replaced by other nucleophiles.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution : Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
  • Oxidation : Various oxidized oxazinone derivatives.
  • Reduction : Dihydro-oxazinone derivatives.
  • Substitution : Substituted oxazinone derivatives with different functional groups replacing the perchlorate.

Scientific Research Applications

4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate has several scientific research applications:

  • Chemistry : Used as a precursor for synthesizing other heterocyclic compounds.
  • Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine : Explored for its potential use in drug development due to its unique chemical structure.
  • Industry : Potential applications in materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds:

  • 4H-1,3-Oxazin-4-one Derivatives : Compounds with different substituents on the oxazinone ring.
  • Quinazolin-4-ones : Similar heterocyclic compounds with a nitrogen atom in the ring.
  • Benzoxazinones : Compounds with a benzene ring fused to the oxazinone ring.

Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenyl-, perchlorate is unique due to the presence of the perchlorate group, which can influence its reactivity and biological activity. This makes it distinct from other oxazinone derivatives and related compounds.

Properties

CAS No.

77831-99-3

Molecular Formula

C11H10ClNO6

Molecular Weight

287.65 g/mol

IUPAC Name

6-methyl-2-phenyl-1,3-oxazin-4-one;perchloric acid

InChI

InChI=1S/C11H9NO2.ClHO4/c1-8-7-10(13)12-11(14-8)9-5-3-2-4-6-9;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)

InChI Key

BDVQQQXIMGTJIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C(O1)C2=CC=CC=C2.OCl(=O)(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.